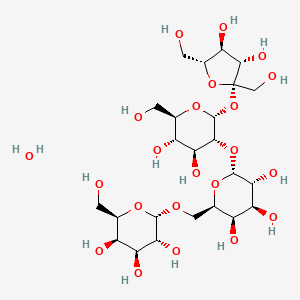

D-Stachyose hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Stachyose hydrate is an oligosaccharide belonging to the raffinose family of oligosaccharides (RFOs). It is composed of two galactose units, one glucose unit, and one fructose unit. This compound is naturally found in various plants, particularly in legumes and tuberous vegetables. This compound is known for its prebiotic properties, promoting the growth of beneficial gut bacteria and contributing to overall gut health .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Stachyose hydrate can be synthesized through enzymatic methods involving the transfer of galactose units to sucrose. The enzyme stachyose synthase catalyzes the transfer of galactose from galactinol to raffinose, resulting in the formation of this compound. The reaction typically occurs under mild conditions, with optimal pH and temperature settings to ensure maximum yield .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources, such as soybeans and other legumes. The process includes steps like crushing, extraction with water or ethanol, filtration, and purification using techniques like chromatography. The final product is obtained as a white crystalline powder with high purity .

Chemical Reactions Analysis

Types of Reactions: D-Stachyose hydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent monosaccharides (galactose, glucose, and fructose).

Oxidation: Oxidizing agents like potassium permanganate can oxidize the hydroxyl groups in this compound, leading to the formation of corresponding aldehydes or carboxylic acids.

Major Products Formed:

Hydrolysis: Galactose, glucose, and fructose.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Hydroxyl groups.

Scientific Research Applications

D-Stachyose hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a standard for analytical methods to identify and quantify oligosaccharides in plant extracts.

Biology: Studied for its prebiotic effects, promoting the growth of beneficial gut bacteria like Lactobacillus and Bifidobacterium.

Medicine: Investigated for its potential to modulate gut microbiota and improve conditions like colitis and diabetes by reducing inflammation and enhancing gut health.

Mechanism of Action

D-Stachyose hydrate exerts its effects primarily through its prebiotic properties. It is not digested by human enzymes but is fermented by gut microbiota, leading to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. These SCFAs have various beneficial effects, including reducing inflammation, enhancing gut barrier function, and improving glucose metabolism. The compound also modulates the composition of gut microbiota, increasing the abundance of beneficial bacteria and decreasing harmful ones .

Comparison with Similar Compounds

Raffinose: Another oligosaccharide in the raffinose family, composed of one galactose, one glucose, and one fructose unit.

Verbascose: A pentasaccharide with three galactose units, one glucose unit, and one fructose unit.

Nystose: A tetrasaccharide composed of fructose units.

Uniqueness of D-Stachyose Hydrate: this compound is unique due to its specific composition and prebiotic properties. Compared to raffinose and verbascose, this compound has a higher degree of polymerization, which may contribute to its enhanced prebiotic effects. Its ability to modulate gut microbiota and improve metabolic health makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21.H2O/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)15(34)18(37)22(42-9)43-19-16(35)11(30)7(2-26)41-23(19)45-24(5-28)20(38)13(32)8(3-27)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11-,12+,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKPRFLDCYQOY-HBNOXVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(OC3OC4(C(C(C(O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)CO)O)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine oxalate](/img/structure/B7980964.png)

![[(1S,2S)-2-azaniumylcyclopentyl]azanium;dichloride](/img/structure/B7980989.png)